6-(3-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
Description
6-(3-(4-Fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with a dihydro-pyrazoline moiety. The quinoxaline ring system (comprising two fused pyrazine rings) provides a planar aromatic structure, while the dihydro-pyrazoline substituent introduces a partially saturated five-membered ring with a 4-fluorophenyl group and a methylsulfonyl functional group. This combination likely enhances electronic delocalization and steric bulk, which may influence reactivity, solubility, and biological activity.
The 4-fluorophenyl group contributes hydrophobicity and may participate in halogen bonding. Structural characterization of such compounds often employs X-ray crystallography, as demonstrated in related pyrazoline derivatives .
Properties
IUPAC Name |
6-[5-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c1-26(24,25)23-18(11-16(22-23)12-2-5-14(19)6-3-12)13-4-7-15-17(10-13)21-9-8-20-15/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXLRQMQBCHRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a novel derivative within the quinoxaline class, which has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on antiviral, anticancer, and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 412.46 g/mol. The structural representation is critical for understanding its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of quinoxaline derivatives as antiviral agents. For instance, a systematic review reported that various quinoxaline compounds exhibited activity against viruses such as Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV). In particular, derivatives similar to our compound demonstrated significant plaque reduction in HSV assays, indicating a promising antiviral profile .
Table 1: Antiviral Activity of Quinoxaline Derivatives
| Compound | Virus | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Quinoxaline Derivative A | HSV | 20 | Moderate |
| Quinoxaline Derivative B | HBV | 100 | High |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
Anticancer Activity
Quinoxaline derivatives have also shown promising anticancer properties. A study indicated that certain quinoxaline compounds exhibited IC50 values in the low micromolar range against various cancer cell lines including HCT-116 and MCF-7. The compound's structure appears crucial for its activity, with modifications enhancing its efficacy against cancer cells .
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Quinoxaline Derivative C | HCT-116 | 1.9 |
| Quinoxaline Derivative D | MCF-7 | 2.3 |
| This compound | TBD |
Antimicrobial Activity
The antimicrobial potential of quinoxaline derivatives has been explored with some compounds demonstrating significant activity against Mycobacterium tuberculosis and other bacterial strains. The structure–activity relationship (SAR) studies suggest that specific substitutions on the quinoxaline scaffold enhance antibacterial potency .
Table 3: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Quinoxaline Derivative E | Mycobacterium tuberculosis | 5 |
| Quinoxaline Derivative F | Staphylococcus aureus | 10 |
| This compound | TBD |
Case Studies
A recent case study examined the effects of a series of quinoxaline derivatives on viral infections. Among these, compounds with similar structural features to our target showed varying degrees of inhibition against viral replication in vitro, suggesting that modifications to the methylsulfonyl group could enhance biological activity .
Scientific Research Applications
It appears there is no information available regarding the applications of "6-(3-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline" or "6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde" from the provided search results. However, the search results do provide information on related compounds and classes of compounds.
Pyrazoles
- 5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1 PubChem provides information on a compound with the molecular formula C23H18Cl2F4N2O5S, which includes a dihydroisoxazole ring . This compound, named 1-(5'-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone, has potential applications in medicinal chemistry .
- 5-(2-chloro-6-fluorophenyl)-3-(3,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole A similar pyrazole derivative is mentioned with CAS number 2061800-64-2 and molecular weight 412.9 .
Imidazo[2,1-b]thiazoles
- Imidazo[2,1-b][1,3,4]thiadiazoles These derivatives have shown antiproliferative properties and potential as anticancer agents, particularly in treating pancreatic ductal adenocarcinoma . Some 2,6-disubstituted and 2,5,6-trisubstituted derivatives exhibit significant activity .
- Imidazo[1,2-b]thiazoles Synthesis of imidazo[1,2-b]thiazoles ethyl esters was achieved with good yield from 2-aminothiazole-4-carboxylate or 2-aminothiazole-5-carboxylate . The synthesis of 6-substituted imidazo [2,1-b] thiazoles involves the formation of ArPdI, followed by trans-metallation with Cu salt to produce an alkynyl palladium intermediate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline Derivatives with Varied N-Substituents
reports four N-substituted pyrazoline compounds (1–4) with carbaldehyde or acetyl/propanoyl groups instead of methylsulfonyl (Table 1). These compounds share the 4-fluorophenyl and dihydro-pyrazoline framework but differ in electronic and steric properties due to their N-substituents:
- Compound 1 : N-carbaldehyde substituent (electron-withdrawing but less polar than methylsulfonyl).
- Compound 3 : N-acetyl group (moderate electron-withdrawing effect, smaller steric profile).
Quinoxaline-Pyrazoline Hybrids
describes quinoxaline derivatives synthesized via reactions with pyrazolones. For example, compound 3 (Scheme 1 in ) features a bis-pyrazolyl ethane bridge linked to quinoxaline. While structurally distinct, this highlights the versatility of quinoxaline in forming hybrids with pyrazoline-like systems. The target compound’s direct pyrazoline-quinoxaline linkage may confer greater conformational rigidity compared to bridged systems .
Quinoline-Based Analogues
details 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline, which replaces quinoxaline with a quinoline core. Key comparisons include:
- Core Heterocycle: Quinoline (benzopyridine) has one nitrogen atom, while quinoxaline (benzodiazine) has two. This alters electron distribution and hydrogen-bonding capacity.
- Substituents: The ethoxy and chlorine groups in the quinoline analogue contrast with the unsubstituted quinoxaline in the target compound.
Physical Properties: The quinoline derivative has a predicted density of 1.47 g/cm³ and pKa of -0.12, suggesting high lipophilicity and acidity, respectively. These properties may differ for the target compound due to its distinct core .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Methodology: The target compound’s synthesis likely parallels methods in , where quinoxaline reacts with pyrazolone precursors under basic conditions. The methylsulfonyl group may be introduced via sulfonation of a precursor pyrazoline .
- Crystallography : Structural validation of analogous compounds () relies on programs like SHELXL and WinGX, which are standard for small-molecule refinement .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(3-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving quinoxaline and pyrazole precursors. For example, quinoxaline derivatives react with substituted pyrazolones in the presence of triethylamine in DMSO at room temperature to form dihydro-pyrazole-quinoxaline hybrids . Optimization involves varying solvents (e.g., DMSO vs. ethanol), catalysts (e.g., triethylamine), and temperature. Statistical experimental design (e.g., factorial design) can systematically evaluate parameters like reactant molar ratios and reaction time to maximize yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, β = 100.604°) confirm molecular geometry .
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methylsulfonyl, fluorophenyl groups) and dihydro-pyrazole conformation .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 470.56 for related analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature gradients) . For instance, ICReDD’s integrated computational-experimental approach reduces trial-and-error by simulating intermediates and energy barriers for pyrazole-quinoxaline bond formation .
Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., antimicrobial vs. anti-proliferative effects)?
- Methodological Answer :
- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., pH, bacterial strains) to isolate variables .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methylsulfonyl groups) to assess their impact on activity. For example, fluorophenyl groups enhance antimicrobial activity due to increased lipophilicity, while methylsulfonyl groups may improve metabolic stability .
- Data validation : Use orthogonal assays (e.g., flow cytometry for anti-proliferative effects, agar diffusion for antimicrobial activity) to confirm results .
Q. How can researchers analyze the impact of crystal packing on the compound’s physicochemical properties?
- Methodological Answer :
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal lattices .
- Solubility studies : Correlate crystal morphology (e.g., needle vs. plate structures) with dissolution rates in polar/non-polar solvents. For example, tight packing in monoclinic systems may reduce solubility compared to amorphous forms .
Q. What experimental designs are suitable for optimizing this compound’s bioactivity in multi-target assays?
- Methodological Answer :
- High-throughput screening (HTS) : Use 96-well plates to test dose-response curves against diverse targets (e.g., kinases, microbial strains) .
- Multivariate analysis : Apply principal component analysis (PCA) to identify key structural features driving activity across assays .
- Synergistic studies : Combine with known inhibitors (e.g., TNF-α inhibitors) to assess additive or antagonistic effects .
Data Contradiction Analysis
Q. How should discrepancies in reported reaction yields (e.g., 60% vs. 85%) be addressed?
- Methodological Answer :
- Reproducibility checks : Replicate reactions using identical reagents (e.g., anhydrous DMSO, freshly distilled triethylamine) .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted quinoxaline) affecting yield .
- Parameter sensitivity analysis : Employ Plackett-Burman designs to rank factors (e.g., stirring rate, moisture levels) influencing yield variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
